methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
The compound you mentioned contains several functional groups including a pyrazole ring, a pyrimidine ring, a thioacetamido group, and a benzoate group. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are known to have good thermal stability and they are often crystalline solids at room temperature .Scientific Research Applications
Synthesis and Biological Applications
The synthesis of pyrimidine and pyrazole heterocyclic compounds, including structures related to the chemical , has been explored for their potential in creating substances with significant insecticidal and antibacterial properties. These compounds have been evaluated against a variety of insects and microorganisms, demonstrating their utility in the development of new insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Research on novel pyrazolopyrimidine derivatives has highlighted their anticancer and anti-inflammatory properties, suggesting the chemical structure's potential in creating new therapeutic agents for treating cancer and inflammatory diseases (Abu‐Hashem et al., 2020).
Studies focusing on the development of new pyrazolo[3,4-d]pyrimidin-4-one derivatives have identified compounds with potent anticancer activity against various cancer cell lines, including human breast adenocarcinoma, highlighting the potential application of such molecules in cancer therapy (Abdellatif et al., 2014).
Chemical Synthesis and Material Applications
The synthesis of intermediate compounds for herbicide development, such as bispyribac-sodium, demonstrates the utility of pyrimidine derivatives in agricultural chemistry. These intermediates play a crucial role in the production of herbicides that are effective against a wide range of weeds, showcasing the material application of such chemical structures (Yuan-xiang, 2008).
The development of antimicrobial additives based on pyrimidine derivatives for inclusion in surface coatings and printing ink pastes highlights the application of these compounds in enhancing the antimicrobial properties of various surfaces, contributing to the prevention of microbial contamination and spread (El‐Wahab et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-6-4-14(5-7-15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZQVVRDRUVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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